![molecular formula C7H9N3O2 B2672890 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546503-33-6](/img/structure/B2672890.png)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
“4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is a type of heterocyclic system . The term “triazolopyridine” includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine . The synthesis and applications of the fully aromatic congeners have been reviewed in 2002 and 2010 . Their applications range from fluorescent materials to building blocks in supramolecular chemistry, which are known to form polynuclear complexes with different metal ions .
Synthesis Analysis
The synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This provides an intermediate, which undergoes in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” in 78% yield .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is complex, involving a triazolopyridine core . This core is part of a larger heterocyclic system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” include an S N 2 reaction and a Huisgen azide–alkyne cycloaddition . The S N 2 reaction forms an intermediate, which then undergoes the cycloaddition .Scientific Research Applications
- Tetrahydro[1,2,3]triazolo[1,5-a]pyridines have been identified as modulators of σ-receptors. These receptors play essential roles in various physiological processes, including neurotransmission and cell signaling .
- BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Some tetrahydrotriazolopyridines exhibit inhibitory effects on BACE-1, making them potential candidates for Alzheimer’s drug development .
- Researchers have explored the antiviral properties of these compounds. Tetrahydrotriazolopyridines have shown promise in treating herpes infections and viral hepatitis B .
- Certain representatives of this class exhibit antitumor activity. Although further studies are needed, their potential as anticancer agents is intriguing .
- The structural core of 4,5,6,7-tetrahydrotriazolopyridine has been utilized in the construction of bicyclic fused triazolium ionic liquids. These were designed for the chemoselective extraction of copper(II) ions and histidine-containing peptides .
- A dipolar cycloaddition reaction involving this compound enabled the synthesis and preclinical profiling of a P2X7 receptor antagonist. P2X7 receptors are implicated in inflammation and immune responses .
Modulation of σ-Receptors:
Inhibition of β-Secretase-1 (BACE-1):
Antiviral Activity:
Antitumor Properties:
Ionic Liquids for Copper Extraction:
P2X7 Antagonist Discovery:
Additionally, a rapid and facile method has been reported for the general synthesis of 3-aryl substituted 4,5,6,7-tetrahydrotriazolopyrazines under palladium–copper catalysis, expanding the scope of their applications .
Future Directions
The future directions for “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” could involve further exploration of its potential applications. For instance, it has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . It has also been used in the construction of bicyclic fused triazolium ionic liquids, designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .
properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h3,5H,1-2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFKWAAYDJFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=NN2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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